molecular formula C17H9FO B150255 Pyrene-1-carbonyl fluoride CAS No. 138143-24-5

Pyrene-1-carbonyl fluoride

Cat. No. B150255
M. Wt: 248.25 g/mol
InChI Key: PKUXJHNVOXZUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrene-1-carbonyl fluoride (P1CF) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a fluorogenic probe that reacts with amino acids and peptides to form fluorescent derivatives. P1CF has been used in various fields of research, including biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Pyrene-1-carbonyl fluoride has been widely used as a fluorescent probe for detecting amino acids and peptides. It has been used to study enzyme kinetics, protein-protein interactions, and protein conformational changes. Pyrene-1-carbonyl fluoride has also been used to study the activity of proteases and peptidases, as well as the binding of peptides to receptors.

Mechanism Of Action

Pyrene-1-carbonyl fluoride reacts with the amino group of amino acids and peptides to form fluorescent derivatives. The reaction involves the formation of an amide bond between the carbonyl group of Pyrene-1-carbonyl fluoride and the amino group of the amino acid or peptide. The resulting fluorescent derivative emits light at a wavelength of 400-500 nm upon excitation at 340-360 nm.

Biochemical And Physiological Effects

Pyrene-1-carbonyl fluoride has been shown to have low toxicity and does not interfere with enzyme activity or protein function. It has been used to study the binding of peptides to receptors and the activity of proteases and peptidases. Pyrene-1-carbonyl fluoride has also been used to study protein conformational changes and protein-protein interactions.

Advantages And Limitations For Lab Experiments

The advantages of using Pyrene-1-carbonyl fluoride in lab experiments include its high sensitivity and specificity for detecting amino acids and peptides. It is also relatively easy to use and does not require complex instrumentation. However, Pyrene-1-carbonyl fluoride has some limitations, including its limited solubility in water and its sensitivity to pH and temperature.

Future Directions

There are several future directions for the use of Pyrene-1-carbonyl fluoride in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Pyrene-1-carbonyl fluoride could also be used to study the structure and function of membrane proteins, which are important targets for drug development. Additionally, Pyrene-1-carbonyl fluoride could be used to study the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Conclusion:
In conclusion, Pyrene-1-carbonyl fluoride is a promising tool for scientific research due to its unique properties as a fluorogenic probe. It has been used in various fields of research, including biochemistry, molecular biology, and pharmacology. Pyrene-1-carbonyl fluoride has several advantages, including its high sensitivity and specificity for detecting amino acids and peptides. However, it also has some limitations, including its limited solubility in water and sensitivity to pH and temperature. Overall, Pyrene-1-carbonyl fluoride has the potential to be an important tool for advancing scientific research in the future.

Synthesis Methods

Pyrene-1-carbonyl fluoride can be synthesized by reacting pyrene-1-carboxylic acid with thionyl chloride and then treating the resulting pyrene-1-carbonyl chloride with potassium fluoride. The reaction yields Pyrene-1-carbonyl fluoride, which is a yellowish powder with a melting point of 87-88°C.

properties

CAS RN

138143-24-5

Product Name

Pyrene-1-carbonyl fluoride

Molecular Formula

C17H9FO

Molecular Weight

248.25 g/mol

IUPAC Name

pyrene-1-carbonyl fluoride

InChI

InChI=1S/C17H9FO/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H

InChI Key

PKUXJHNVOXZUEX-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)F

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)F

Other CAS RN

138143-24-5

synonyms

pyrene-1-carbonyl fluoride

Origin of Product

United States

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